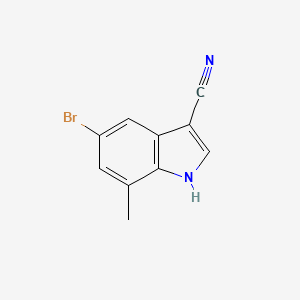

5-Bromo-7-methyl-1H-indole-3-carbonitrile

Numéro de catalogue B8301928

Poids moléculaire: 235.08 g/mol

Clé InChI: ZQJFSYASHBQGOQ-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US07842808B2

Procedure details

5-Bromo-7-methyl-1H-indole-3-carbonitrile (0.58 g, 2.46 mmol) and sodium hydride (68 mg, 2.7 mmol) were weighed into a flame-dried round-bottom flask containing a magnetic stir bar. Under a nitrogen atmosphere at room temperature, dry tetrahydrofuran (9 mL) was added. The mixture was stirred at room temperature for 15 min, during which time it became homogeneous. The stirred mixture was cooled to −78° C. and a solution of sec-butyllithium in cyclohexane (1.4M, 3.8 mL, 2.2 equiv) was added over several minutes. After 1 h at −78° C., dimethylformamide (0.9 mL) was slowly added and the mixture allowed to warm to room temperature overnight. The solution was cooled to 0° C. and carefully treated with 1N hydrochloric acid. After a few minutes, solid sodium bicarbonate was added until a pH of 9-10 was attained. The two layers were separated and the aqueous phase washed twice with ethyl acetate. The combined organic layers were washed with water (2×), brine (2×), dried over sodium sulfate, and concentrated. Column chromatography gave 60 mg (14%) of desired product and 0.4 g of unreacted starting material. LC/MS: tR=1.21 min, 185.10 (MH)+.

Name

Yield

14%

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([CH3:11])[CH:10]=1)[NH:7][CH:6]=[C:5]2[C:12]#[N:13].[H-].[Na+].C([Li])(CC)C.C1CCCCC1.Cl.[C:28](=O)(O)[O-:29].[Na+]>CN(C)C=O.O1CCCC1>[CH:28]([C:2]1[CH:3]=[C:4]2[C:8](=[C:9]([CH3:11])[CH:10]=1)[NH:7][CH:6]=[C:5]2[C:12]#[N:13])=[O:29] |f:1.2,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.58 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C2C(=CNC2=C(C1)C)C#N

|

|

Name

|

|

|

Quantity

|

68 mg

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(CC)[Li]

|

|

Name

|

|

|

Quantity

|

3.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0.9 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Six

|

Name

|

|

|

Quantity

|

9 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at room temperature for 15 min, during which time it

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing a magnetic stir bar

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The stirred mixture was cooled to −78° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 1 h at −78° C.

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to room temperature overnight

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled to 0° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After a few minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The two layers were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the aqueous phase washed twice with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with water (2×), brine (2×)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C=1C=C2C(=CNC2=C(C1)C)C#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 60 mg | |

| YIELD: PERCENTYIELD | 14% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |